molecular formula C14H19BN2O2 B13656007 1-Methylbenzimidazole-4-boronic Acid Pinacol Ester

1-Methylbenzimidazole-4-boronic Acid Pinacol Ester

Cat. No.: B13656007
M. Wt: 258.13 g/mol
InChI Key: JMUBCVKSGWYUTC-UHFFFAOYSA-N
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Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronic ester derivative. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzo[d]imidazole derivatives.

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the boronic ester group to an electrophilic carbon, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a benzo[d]imidazole ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester derivative with a pyrazole ring.

Uniqueness

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to its benzo[d]imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain cross-coupling reactions where other boronic esters may not perform as well.

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-6-8-11-12(10)16-9-17(11)5/h6-9H,1-5H3

InChI Key

JMUBCVKSGWYUTC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(C=N3)C

Origin of Product

United States

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